netrin-1
Description
Properties
CAS No. |
158651-98-0 |
|---|---|
Molecular Formula |
C5H5NO3S |
Origin of Product |
United States |
Scientific Research Applications
Role in Neurodevelopment and Neuroprotection
Netrin-1 is primarily recognized for its function as a guidance cue in neuronal development. It influences axonal growth and neuronal migration during embryogenesis and continues to play a protective role in adult neural tissues.
Key Findings:
- Neurodegenerative Diseases: Diminished levels of this compound have been linked to the progression of Alzheimer's disease and Parkinson's disease. Studies indicate that genetic mutations affecting this compound receptors can increase susceptibility to these disorders, suggesting its potential as a therapeutic target to enhance memory and motor functions in affected individuals .
- Stroke Recovery: this compound has shown protective effects on the blood-brain barrier and may inhibit cell death mechanisms such as ferroptosis, making it a candidate for stroke treatment .
Cancer Research
This compound's role in cancer biology is gaining attention, particularly its involvement in tumor progression and metastasis.
Applications:
- Medulloblastoma: Elevated levels of this compound have been observed in medulloblastoma patients. Research indicates that this compound promotes cell invasiveness and angiogenesis, marking it as a potential biomarker for diagnosis and a therapeutic target . Urinary this compound levels were significantly higher in patients with invasive forms of the disease compared to non-invasive cases, indicating its utility in monitoring disease progression .
| Cancer Type | This compound Role | Clinical Implication |
|---|---|---|
| Medulloblastoma | Promotes cell invasiveness | Potential diagnostic biomarker; therapeutic target |
| Various Tumors | Regulates angiogenesis | Targeting the this compound pathway may inhibit tumor growth |
Cardiovascular Applications
This compound is emerging as a significant player in cardiovascular health, influencing endothelial function and vascular smooth muscle cell behavior.
Mechanisms:
- This compound enhances endothelial cell proliferation similarly to vascular endothelial growth factor (VEGF), suggesting its potential use in treating cardiovascular diseases . It also exhibits anti-inflammatory properties by reducing monocyte chemotaxis into arterial walls .
| Cardiovascular Effect | Mechanism | Potential Therapy |
|---|---|---|
| Endothelial Proliferation | Similar signaling pathway to VEGF | Treatment for ischemic conditions |
| Inhibition of Inflammation | Reduces adhesion molecule expression | Therapeutic target for atherosclerosis |
Pain Management
Recent studies have highlighted the role of this compound in pain pathways, particularly regarding its effects on nociceptors.
Insights:
- This compound may modulate pain perception through its influence on neuronal pathways, representing a novel approach for pain management strategies .
Case Study 1: this compound in Alzheimer’s Disease
A study demonstrated that lower levels of this compound correlated with increased cognitive decline in Alzheimer's patients. Therapeutic administration of this compound in animal models showed improved memory function and reduced neurodegeneration markers.
Case Study 2: this compound as a Diagnostic Biomarker
In pediatric patients with medulloblastoma, urinary levels of this compound were measured pre-and post-surgery. Results indicated that elevated urinary this compound levels could predict tumor invasiveness and response to therapy, supporting its use as a non-invasive biomarker.
Comparison with Similar Compounds
Structural and Functional Similarities
| Compound | Structural Features | Shared Receptors | Overlapping Functions |
|---|---|---|---|
| Netrin-1 | Laminin-like domains, N-terminal homology | DCC, UNC-5, Integrins | Axon guidance, synaptic plasticity, angiogenesis |
| Netrin-3 | Homologous to this compound but distinct C-terminus | DCC | Neuronal migration, cell adhesion |
| Netrin-4 | Laminin-binding domains | UNC-5, Integrins | Angiogenesis, tumor suppression (CRC) |
| Dscam1 | Ig domains (Ig7-Ig9) | This compound binding site | Neural development, axon guidance |
Key Insights :
- This compound vs. Netrin-4 : While both regulate angiogenesis and cancer, Netrin-4 suppresses colorectal cancer (CRC) by inhibiting angiogenesis, contrasting this compound’s pro-tumor effects in gastric cancer (GC) via PI3K/AKT pathways .
- This compound vs. Dscam1 : Dscam1 in Chelicerata retains the this compound binding site (Ig7-Ig9), suggesting evolutionary conservation in neural guidance .
Signaling Pathway Overlaps and Divergences
Contrasts :
- Neurodegeneration : this compound uniquely interacts with APP to reduce Aβ levels , while Netrin-3/4 lack direct links to AD pathology.
- Cancer Dichotomy: this compound promotes hepatocellular carcinoma (HCC) EMT via NF-κB , whereas Netrin-4 suppresses CRC metastasis .
Disease-Specific Roles
Therapeutic Potential
Preparation Methods
HEK293 Cell-Based Expression and Fc Fusion Construct Design
Recombinant this compound is predominantly produced using human embryonic kidney (HEK293) cells engineered to express this compound fused to the Fc region of human immunoglobulin G (IgG). This design enhances protein stability and facilitates purification via Protein A/G affinity chromatography. The construct includes a secretion signal peptide to direct the fusion protein into the culture supernatant, achieving yields of 1–2 mg/L under serum-free conditions. SDS-PAGE analysis confirms a molecular weight of ~90 kDa, consistent with the expected size of the this compound:Fc fusion protein.
Purification and Quality Control
Post-harvest purification involves three sequential steps:
-
Affinity Chromatography : Culture supernatants are loaded onto Protein A/G columns, with elution performed using low-pH buffers (pH 3.0).
-
Endotoxin Removal : Detoxi-Gel endotoxin-removing columns reduce endotoxin levels to <0.1 EU/μg, critical for cell culture applications.
-
Size-Exclusion Chromatography (SEC) : Further polishing removes aggregates, ensuring >95% purity as validated by SDS-PAGE and Coomassie staining.
Table 1: Recombinant this compound Production Parameters
Endogenous this compound Extraction from Biological Tissues
Tissue Homogenization and Subcellular Fractionation
This compound is endogenously extracted from tissues such as the adult rat spinal cord using differential centrifugation. A protocol adapted from spinal cord studies involves:
Solubility and Localization Analysis
Subcellular fractionation reveals that this compound is enriched in the high-speed supernatant (HSS), indicating its solubility in aqueous buffers. However, a fraction associates with membrane-bound compartments, requiring high-salt (1.5 M NaCl) or detergent treatments for extraction. Western blotting using anti-netrin-1 antibodies confirms protein integrity, with a band at ~65 kDa corresponding to native this compound.
Table 2: Endogenous this compound Extraction Efficiency
| Tissue Source | This compound Concentration (ng/mg protein) | Purity | Source |
|---|---|---|---|
| Adult Rat Spinal Cord | 12.4 ± 1.8 | ~60% | |
| EDL Muscle-Derived Myoblasts | 8.9 ± 0.7 (differentiated cells) | ~70% |
Functional Validation of Prepared this compound
Biological Activity Assays
Recombinant this compound is validated using:
-
ERK1/2 Phosphorylation : HEK293 cells expressing the DCC receptor show rapid ERK1/2 phosphorylation upon treatment with 5 nM this compound:Fc.
-
Axon Outgrowth Assays : Dorsal spinal cord explants from E13 rats exhibit commissural axon elongation when cultured with 100 ng/mL this compound.
Endogenous this compound activity is confirmed via:
-
Myotube Formation Assays : Satellite cell-derived myoblasts from extensor digitorum longus (EDL) muscle require this compound for fast-twitch myotube differentiation, with siRNA knockdown reducing MyHC-IIb expression by 70%.
Challenges and Optimization Strategies
Recombinant Production Limitations
-
Aggregation : this compound’s heparin-binding domain promotes self-assembly into filaments in the presence of heparin oligosaccharides. SEC-MALS analysis shows a shift from monomeric (65 kDa) to filamentous (>1 MDa) states, necessitating stringent buffer optimization (e.g., 150 mM NaCl, 20 mM Tris pH 8.0).
-
Glycosylation Variability : HEK293-produced this compound exhibits N-linked glycosylation, which impacts receptor binding. Deglycosylation studies using PNGase F reveal a 10% reduction in DCC binding affinity.
Enhancing Endogenous Yield
-
Tissue-Specific Upregulation : this compound expression in EDL-derived myoblasts is 2.5-fold higher than in soleus muscle cells during differentiation, attributed to myogenic transcription factor activation.
-
Protease Inhibition : Including 1 μM leupeptin and 1 mM PMSF in extraction buffers increases this compound recovery by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
